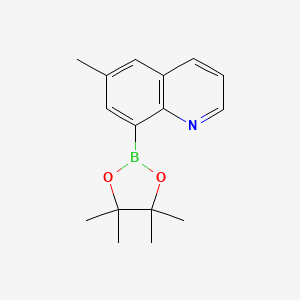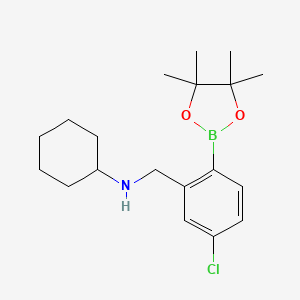![molecular formula C16H18N2O4 B2408997 反式-4-[(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)甲基]环己烷羧酸 CAS No. 887833-45-6](/img/structure/B2408997.png)
反式-4-[(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)甲基]环己烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid" is a complex organic compound known for its unique structural attributes. This compound contains a cyclohexane ring substituted with a carboxylic acid group, and a quinazoline derivative attached through a methylene bridge. The compound's distinct chemical structure allows it to participate in various chemical reactions and find applications in several scientific fields, including chemistry, biology, medicine, and industry.
科学研究应用
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors, impacting various biological pathways.
Medicine: : Some derivatives have shown promise as therapeutic agents for conditions such as cancer, inflammation, and bacterial infections.
Industry: : Used in the development of materials with specific properties, such as polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions
Quinazoline Derivative Formation: : The initial step involves the cyclization of o-phenylenediamine with formic acid to produce the 2,4-dioxo-1,4-dihydroquinazoline core.
Methylene Bridge Introduction: : A suitable methylene donor, such as formaldehyde, is then used to attach the quinazoline core to the cyclohexane ring.
Carboxylic Acid Group Addition: : Finally, the trans-4-carboxylic acid group is introduced through a reaction with a carboxylating agent, such as carbon dioxide under high pressure or a Grignard reagent followed by acidic work-up.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the scaling up of the aforementioned synthetic route with optimizations for cost, yield, and environmental considerations. Process parameters like temperature, pressure, and solvent choice are crucial in maximizing efficiency and minimizing by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of various quinazolinone derivatives.
Reduction: : The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: : Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinazolinone derivatives with additional oxygenated functional groups.
Reduction: : Alcohol derivatives of the original quinazoline core.
Substitution: : Compounds with various substituents replacing the methylene bridge hydrogen atoms.
作用机制
The biological activity of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is primarily due to its interaction with molecular targets like enzymes and receptors. The quinazoline core can act as a scaffold for binding to active sites, while the carboxylic acid group helps in solubility and transport across biological membranes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
When compared to similar compounds, trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Quinazoline Derivatives: : Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and overall structure.
Cyclohexanecarboxylic Acid Derivatives: : Compounds like tranexamic acid, which is used to treat bleeding disorders, contain the cyclohexanecarboxylic acid moiety but lack the complex quinazoline structure.
List of Similar Compounds
Gefitinib
Erlotinib
Tranexamic acid
This compound's distinct structural attributes make it a versatile and valuable chemical entity in various fields of research and industry.
属性
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
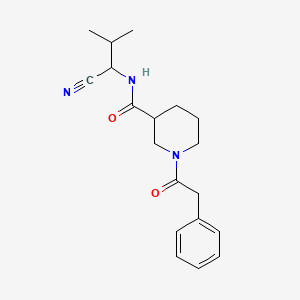
![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)
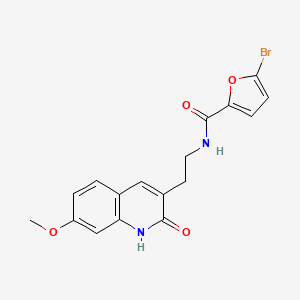
![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate](/img/structure/B2408927.png)
![N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)
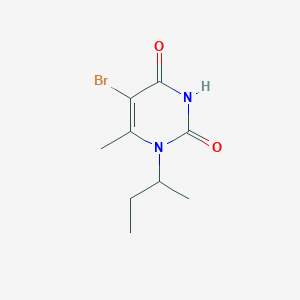
![[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2408931.png)
